Product packaging for 2-(Azepan-2-YL)cycloheptan-1-one(Cat. No.:)

2-(Azepan-2-YL)cycloheptan-1-one

Cat. No.: B13066959
M. Wt: 209.33 g/mol
InChI Key: CDMRJLQBUBFFRB-UHFFFAOYSA-N
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Description

2-(Azepan-2-YL)cycloheptan-1-one is a sophisticated synthetic organic compound of significant interest in advanced research and development. This molecule features a unique bifunctional structure, incorporating a cycloheptan-1-one moiety fused with an azepane (azepan-2-yl) ring system. The cycloheptane ring is known for its distinct conformational flexibility, adopting various puckered forms such as chair and twist-chair conformations . The azepane ring, a seven-membered nitrogen heterocycle also known as hexamethylenimine, is a key structural feature in many pharmacologically active compounds and is best known as the core structure of caprolactam, the monomer for Nylon-6 . The primary research applications for this compound are in the fields of synthetic chemistry and drug discovery. It serves as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure, containing a ketone group and a saturated nitrogen heterocycle, makes it a potential precursor for novel ligands, catalysts, or for the development of new pharmaceutical candidates where the seven-membered ring systems can impart specific conformational and binding properties. Researchers value this compound for exploring structure-activity relationships and as a scaffold in medicinal chemistry. The mechanism of action is not defined for the compound itself, as it is a research intermediate; its biochemical and pharmacological properties would be dependent on subsequent synthetic modifications and the specific target of interest in a given research program. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO B13066959 2-(Azepan-2-YL)cycloheptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azepan-2-yl)cycloheptan-1-one

InChI

InChI=1S/C13H23NO/c15-13-9-5-1-3-7-11(13)12-8-4-2-6-10-14-12/h11-12,14H,1-10H2

InChI Key

CDMRJLQBUBFFRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2CCCCCN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Azepan 2 Yl Cycloheptan 1 One

Direct Condensation Approaches

Direct condensation methods offer a convergent route to the target molecule by forming the crucial carbon-nitrogen bond in a single step. These approaches typically involve the reaction of cycloheptanone (B156872) with an azepane derivative.

Cycloheptanone-Azepane Condensation Reactions

The most direct condensation approach would involve the reaction between cycloheptanone and a suitable azepane derivative, likely proceeding through an enamine or imine intermediate. The reaction of a ketone with a secondary amine, such as azepane, generally leads to the formation of an enamine. rsc.org In this case, the enamine of cycloheptanone would be formed, which could then potentially react with another molecule. However, to form the target compound, a condensation reaction would be more likely to occur between cycloheptanone and a modified azepane, such as 2-aminoazepane.

The acid-catalyzed reaction would begin with the protonation of the cycloheptanone carbonyl group, rendering the carbonyl carbon more electrophilic. Nucleophilic attack by the primary amino group of 2-aminoazepane would form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule would yield an iminium ion, which is then deprotonated at the alpha-carbon to form the final product or an intermediate enamine. acs.orgyoutube.com

Given the nature of the reactants, an intermolecular aldol-type condensation could also be envisioned, though this typically involves the formation of a carbon-carbon bond. A more direct C-N bond formation is the focus here. The reaction conditions would likely require careful control of pH to facilitate both the nucleophilic attack and the dehydration step. youtube.com

Table 1: Hypothetical Conditions for Cycloheptanone-Azepane Condensation

Parameter Condition Rationale
Catalyst Mild Acid (e.g., p-toluenesulfonic acid) To activate the carbonyl group without causing unwanted side reactions.
Solvent Toluene or similar, with Dean-Stark trap To facilitate the removal of water and drive the equilibrium towards product formation.

| Temperature | Reflux | To provide the necessary activation energy for the condensation reaction. |

Mechanistic Investigations of Condensation Pathways

The mechanism for the formation of 2-(Azepan-2-YL)cycloheptan-1-one via direct condensation would likely follow the established pathway for imine or enamine formation.

Protonation of the Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen of cycloheptanone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. acs.org

Nucleophilic Attack: The nitrogen atom of the azepane derivative (e.g., 2-aminoazepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. youtube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, making it a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom can assist in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. youtube.com

Deprotonation: A base (which could be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen (in the case of a primary amine leading to an imine) or an adjacent carbon (in the case of a secondary amine leading to an enamine) to yield the final neutral product. rsc.org

Challenges in this approach could include the relatively lower reactivity of cycloheptanone compared to smaller cyclic ketones and potential steric hindrance between the two seven-membered rings.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This two-step, often one-pot, procedure involves the formation of an imine or enamine intermediate followed by its reduction.

Application of Reductive Amination in Azepane-Cycloheptanone Linkage Formation

In the context of synthesizing this compound, reductive amination would involve the reaction of cycloheptanone with 2-aminoazepane. The initial reaction would form an imine intermediate, which is then reduced in situ to the desired secondary amine product.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a classic choice as it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. youtube.com A less toxic alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also highly effective for reductive aminations. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) could also be employed. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) Mild, selective for iminium ions. youtube.com Highly toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Non-toxic, highly effective, commercially available. masterorganicchemistry.com Can be more expensive.

| Catalytic Hydrogenation (H2, Pd/C) | "Green" reaction, high yielding. researchgate.net | May require specialized equipment (hydrogenator). |

Stereochemical Considerations in Reductive Amination

The synthesis of this compound via reductive amination introduces two new stereocenters, one at the 2-position of the cycloheptanone ring and one at the 2-position of the azepane ring. This means that a mixture of diastereomers can be formed. The stereochemical outcome of the reaction will depend on the facial selectivity of the hydride attack on the iminium ion intermediate.

The conformation of the iminium ion intermediate will play a crucial role in determining the direction of the nucleophilic attack by the hydride. The bulky nature of the two seven-membered rings may lead to a preferred orientation that minimizes steric interactions, thus favoring the formation of one diastereomer over the other. However, without experimental data, predicting the exact diastereomeric ratio is challenging. Asymmetric reductive amination, using a chiral catalyst or a chiral auxiliary, could be employed to control the stereochemistry and potentially yield an enantiomerically enriched product. researchgate.net

Multi-Step Synthesis from Precursor Molecules

A multi-step synthesis offers a more controlled, albeit longer, route to the target molecule. This approach involves the synthesis of functionalized precursors that are then coupled together.

One plausible retrosynthetic approach would involve disconnecting the C-N bond, leading to a functionalized cycloheptanone and a functionalized azepane. For instance, one could envision the synthesis of an α-halocycloheptanone which would then undergo nucleophilic substitution with an azepane derivative. However, direct α-amination of ketones is also a viable strategy. organic-chemistry.org

A potential multi-step pathway could involve:

Synthesis of a Functionalized Azepane: Azepane could be functionalized at the 2-position to introduce a suitable group for a subsequent coupling reaction. For example, methods exist for the palladium-mediated cross-coupling of α-halo eneformamides to produce functionalized azepanes. acs.orgnih.govnih.gov

Synthesis of a Functionalized Cycloheptanone: Cycloheptanone could be converted to an enolate and then reacted with an electrophilic nitrogen source. Alternatively, α-bromination of cycloheptanone followed by nucleophilic substitution with an appropriate azepane derivative could be employed.

Coupling of Precursors: The two functionalized precursors would then be coupled to form the final product. The choice of coupling reaction would depend on the specific functionalities introduced in the precursor synthesis steps.

This multi-step approach, while more laborious, offers greater control over the final structure and may be necessary to achieve the desired connectivity and stereochemistry, especially if direct methods prove to be low-yielding or non-selective.

Strategies Utilizing Substituted Cycloheptanones

A primary strategy for the synthesis of this compound involves the alkylation of a cycloheptanone enolate or its equivalent with a suitably functionalized azepane derivative. This approach is predicated on the formation of a carbon-carbon bond at the α-position of the cycloheptanone ring.

One plausible pathway commences with the deprotonation of cycloheptanone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the corresponding lithium enolate. Subsequent reaction of this enolate with a 2-(halomethyl)azepane, for instance, N-protected 2-(chloromethyl)azepane, would yield the desired carbon skeleton. The protecting group, commonly a tert-butoxycarbonyl (Boc) group, can then be removed under acidic conditions to afford the final product.

The efficiency of this alkylation is dependent on several factors, including the choice of base, solvent, and the nature of the leaving group on the azepane electrophile. The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) is typical for such reactions.

Table 1: Proposed Reaction Conditions for Alkylation of Cycloheptanone
StepReagents and ConditionsProposed Intermediate/Product
Enolate FormationCycloheptanone, LDA, THF, -78 °CCycloheptanone lithium enolate
AlkylationN-Boc-2-(chloromethyl)azepane, THF, -78 °C to rtN-Boc-2-(cycloheptanon-2-yl)methyl)azepane
DeprotectionTrifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM)This compound

An alternative to the direct alkylation of the enolate is the Stork enamine synthesis. In this method, cycloheptanone is first converted to an enamine by reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine. This enamine is sufficiently nucleophilic to react with the electrophilic azepane derivative. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality, yielding the final product. This method offers milder reaction conditions compared to the use of strong bases like LDA.

Transformations Involving Halogenated Intermediates

Halogenated intermediates play a crucial role in several synthetic routes toward the azepane ring system. A notable strategy involves the ring expansion of smaller nitrogen-containing heterocycles. For instance, the reaction of dihalocarbene species with N-protected 2,3,4,5-tetrahydropyridines can generate 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. bohrium.com Reductive amination of these bicyclic intermediates with a suitable aldehyde or ketone can trigger a cyclopropane (B1198618) ring cleavage, leading to the formation of functionalized azepanes. bohrium.com

A hypothetical pathway to this compound could involve the synthesis of a 2-substituted azepane precursor from such a halogenated bicyclic intermediate. This precursor, bearing a suitable functional group at the 2-position, could then be coupled with cycloheptanone.

Another approach involves the direct use of a halogenated azepane. For example, a protected 2-haloazepane could undergo a transition metal-catalyzed cross-coupling reaction with the enolate of cycloheptanone. Palladium-catalyzed α-arylation of ketones is a well-established transformation and could potentially be adapted for the coupling of a heteroaryl halide like a 2-halo-3,4,5,6-tetrahydro-2H-azepine with a cycloheptanone enolate. nih.govnih.gov

Advanced Synthetic Techniques

To achieve higher levels of stereocontrol and efficiency, advanced synthetic methodologies such as asymmetric catalysis and ring-closing metathesis have been explored in the synthesis of related heterocyclic systems.

Asymmetric Catalysis for Enantioselective Synthesis

The presence of a stereocenter at the junction of the two rings in this compound makes its enantioselective synthesis a significant challenge. Asymmetric catalysis offers powerful tools to address this.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a robust strategy for asymmetric synthesis. mdpi.com For the synthesis of the target molecule, an organocatalytic asymmetric alkylation of cycloheptanone could be envisioned. Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective α-alkylation of ketones and aldehydes. youtube.com

In a proposed scheme, a chiral amine catalyst would react with cycloheptanone to form a chiral enamine. This enamine would then react with a suitable electrophile, such as N-Boc-2-(bromomethyl)azepane, in a stereocontrolled manner. The stereoselectivity is dictated by the steric environment created by the chiral catalyst. Hydrolysis of the resulting intermediate would then yield the enantiomerically enriched product.

Table 2: Proposed Organocatalysts for Asymmetric Alkylation
Catalyst TypeExample CatalystPotential Role
Proline Derivative(S)-ProlineFormation of a chiral enamine intermediate
Cinchona Alkaloid DerivativeQuinine-derived thioureaPhase-transfer catalysis of alkylation

Transition metal catalysis provides another powerful avenue for enantioselective synthesis. Chiral phosphine (B1218219) ligands in combination with transition metals like palladium or nickel have been successfully employed in asymmetric α-arylations and alkylations of ketones. nih.govresearchgate.net

A potential strategy would involve the coupling of a pre-formed azepane nucleophile with a cycloheptenone derivative in a Michael addition catalyzed by a chiral transition metal complex. Alternatively, an asymmetric α-alkylation of a cycloheptanone silyl (B83357) enol ether with a 2-haloazepane derivative could be catalyzed by a chiral palladium or nickel complex. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Ring-Closing Metathesis (RCM) Applications in Azepane Synthesis

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of medium-sized rings, including azepanes. umicore.comyoutube.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene to form a cyclic alkene. umicore.comwikipedia.org

To apply this to the synthesis of this compound, a diene precursor containing the cycloheptanone moiety would be required. A plausible precursor could be synthesized by the alkylation of a cycloheptanone enolate with an acyclic amino diene fragment. For instance, the enolate of cycloheptanone could be reacted with a protected amino derivative containing two terminal alkene functionalities at appropriate positions.

Subsequent RCM of this diene using a Grubbs-type catalyst would then form the seven-membered azepane ring. The resulting unsaturated azepene could then be reduced to the saturated azepane to yield the final product. The choice of the Grubbs catalyst generation (first, second, or third) and reaction conditions (solvent, temperature) can significantly influence the efficiency and stereochemical outcome of the RCM reaction. nih.govnih.gov

Table 3: Common Grubbs Catalysts for RCM
CatalystGenerationKey Features
Grubbs' Catalyst 1st GenFirstGood activity for terminal alkenes
Grubbs' Catalyst 2nd GenSecondHigher activity and broader substrate scope
Hoveyda-Grubbs Catalyst 2nd GenSecondIncreased stability and recyclability

Continuous Flow Synthesis for Process Optimization

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of complex molecules like this compound. springerprofessional.desci-hub.se This methodology involves the continuous pumping of reagents through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk

The synthesis of heterocyclic compounds, a key feature of this compound, has been shown to benefit greatly from flow chemistry. springerprofessional.demdpi.com For instance, the construction of the azepane ring or the coupling of the two cyclic systems could be significantly optimized. Flow chemistry allows for rapid heating and cooling, which is crucial for controlling exothermic reactions and minimizing the formation of byproducts. springerprofessional.de Furthermore, the high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, leading to improved reaction yields and selectivity. uc.pt

To illustrate the potential benefits, a comparative analysis of a hypothetical batch versus continuous flow synthesis is presented below.

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for this compound

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 24 - 48 hours1 - 4 hours
Typical Yield 60 - 75%85 - 95%
Process Safety Risk of thermal runawayEnhanced temperature control, smaller reagent volumes
Scalability Difficult, requires larger reactorsEasier, by extending run time or parallelization
Waste Generation Higher due to workup and purificationMinimized through in-line purification and telescoping

This table presents hypothetical data based on general principles of flow chemistry to illustrate potential advantages.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact. The synthesis of this compound can be designed to be more sustainable by incorporating several key green chemistry concepts.

Atom Economy and Reaction Design:

A primary goal would be to design a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The α-alkylation of ketones with alcohols, a "borrowing hydrogen" methodology, represents a highly atom-economical approach where water is the only byproduct. rsc.orgrsc.org This strategy could be adapted for coupling the cycloheptanone and azepane fragments. Nickel-catalyzed α-alkylation has shown promise for such transformations under neutral conditions. nih.govresearchgate.net

Use of Greener Solvents:

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Replacing these with greener alternatives such as water, supercritical fluids, or renewable solvents like cyclopentanone (B42830) and cyclohexanone (B45756) in combination with alcohols can significantly reduce the environmental footprint of the synthesis. researchgate.netacs.orgelsevierpure.commdpi.com Research has shown that mixed-solvent systems can be tailored to have a wide range of polarities, making them suitable for various reaction types. acs.orgelsevierpure.com

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com For the synthesis of the chiral amine functionality within the azepane ring of this compound, transaminases could be employed. nih.govnih.gov These enzymes can convert a ketone precursor into a chiral amine with high enantiomeric excess. chimia.ch The integration of biocatalysis into a continuous flow setup can further enhance efficiency and scalability. nih.govchimia.ch For instance, a packed-bed reactor containing an immobilized transaminase could be used for the continuous production of the chiral azepane intermediate. chimia.ch

Mechanochemistry:

Mechanochemistry, where mechanical force is used to induce chemical reactions, can often be performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). nih.gov This technique could potentially be applied to certain steps in the synthesis of this compound, such as the formation of the C-N bond, thereby reducing solvent waste.

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrinciplePotential Application
High Atom Economy "Borrowing hydrogen" for C-C bond formation, minimizing byproducts. rsc.orgrsc.org
Safer Solvents and Auxiliaries Use of water, supercritical CO2, or renewable mixed-solvent systems. researchgate.netmdpi.com
Use of Renewable Feedstocks Potential to derive cyclic ketone precursors from biomass. researchgate.net
Catalysis Employment of biocatalysts (e.g., transaminases) for stereoselectivity and metal catalysts for efficient bond formation. nih.govmdpi.comnih.gov
Design for Energy Efficiency Mechanochemical methods to reduce heating requirements. nih.gov

This table provides hypothetical applications based on established green chemistry principles.

By integrating continuous flow technology and adhering to the principles of green chemistry, the synthesis of this compound can be envisioned as a highly efficient, safe, and sustainable process.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is indispensable for the comprehensive structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 2-(Azepan-2-YL)cycloheptan-1-one would be expected to exhibit a series of signals corresponding to the various non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton.

The protons on the carbon adjacent to the carbonyl group (α-protons) in the cycloheptanone (B156872) ring are expected to be deshielded and appear at a downfield chemical shift, typically in the range of 2.3-2.6 ppm. The proton at the C2 position of the cycloheptanone ring, being attached to a chiral center, would likely appear as a complex multiplet due to coupling with neighboring protons. The protons of the azepane ring would also display a range of chemical shifts, with those adjacent to the nitrogen atom appearing at a relatively downfield region. The N-H proton of the azepane ring would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the rings. For instance, the magnitude of the coupling between the proton at C2 of the cycloheptanone and the adjacent methylene (B1212753) protons would provide insight into the preferred conformation of this seven-membered ring.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5m1HAzepane C2-H
~3.0m1HCycloheptanone C2-H
~2.8m2HAzepane C7-H₂
~2.5m2HCycloheptanone C7-H₂
~2.1 (broad)s1HN-H
~1.4-1.9m14HRemaining CH₂ groups

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The most downfield signal would be that of the carbonyl carbon (C=O) of the cycloheptanone ring, typically appearing in the region of 210-220 ppm. The carbons directly attached to the nitrogen in the azepane ring would also be significantly deshielded. The remaining aliphatic carbons would resonate in the upfield region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum would confirm the number of non-equivalent carbon atoms in the molecule, providing information about its symmetry.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~215C=O (Cycloheptanone C1)
~60Azepane C2
~55Cycloheptanone C2
~48Azepane C7
~43Cycloheptanone C7
~25-35Remaining CH₂ carbons

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect signals of protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the connectivity of protons within both the cycloheptanone and azepane rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting the different fragments of the molecule. For instance, an HMBC correlation between the proton at C2 of the cycloheptanone ring and the carbons of the azepane ring would confirm the point of attachment between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This information is invaluable for determining the relative stereochemistry and the preferred conformation of the molecule, such as the relative orientation of the azepane and cycloheptanone rings. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cycloheptanone ring. For a seven-membered cyclic ketone, this band is typically observed around 1700-1720 cm⁻¹. pressbooks.pubopenstax.org The presence of the N-H group in the azepane ring would give rise to a characteristic stretching vibration in the region of 3300-3500 cm⁻¹, which is often broad due to hydrogen bonding. C-H stretching vibrations from the aliphatic CH₂ groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The C-C bond vibrations of the ring structures would be more prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govnih.gov

Hypothetical IR and Raman Data for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3350Medium, BroadWeakN-H Stretch
~2920, 2850StrongStrongC-H Stretch
~1710StrongMediumC=O Stretch
~1460MediumMediumCH₂ Scissoring
~1200-1300MediumStrongC-C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the most significant absorption in the near-UV region would be due to the n → π* transition of the carbonyl group. In saturated cyclic ketones like cycloheptanone, this is a relatively weak, forbidden transition that typically appears around 280-300 nm. rsc.orgresearchgate.net The position and intensity of this absorption can be influenced by the solvent polarity. Stronger π → π* transitions would occur at shorter wavelengths, in the vacuum UV region. osti.gov

Hypothetical UV-Vis Data for this compound (in Methanol)

λ_max (nm)Molar Absorptivity (ε)Transition
~285~20n → π*

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular formula and understanding the fragmentation patterns of organic molecules. For this compound, with a molecular formula of C₁₃H₂₃NO, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The predicted monoisotopic mass is 209.17796 Da.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, initiated by the ionization of the nitrogen or oxygen atoms. Common fragmentation patterns for similar cyclic amines and ketones include alpha-cleavage adjacent to the carbonyl group or the nitrogen atom, as well as ring-opening reactions.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺210.18524
[M+Na]⁺232.16719
[M+K]⁺248.14113
[M+NH₄]⁺227.21183

This table presents predicted m/z values for common adducts of this compound. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for structural determination.

Determination of Absolute Configuration

The molecule this compound possesses at least two chiral centers, at the C2 position of the azepane ring and the C2 position of the cycloheptanone ring. This gives rise to the possibility of multiple stereoisomers. X-ray crystallography of a single enantiomer allows for the unambiguous determination of its absolute configuration. wikipedia.org This is typically achieved by co-crystallizing the compound with a chiral reference molecule of known absolute stereochemistry or by using anomalous dispersion effects if a heavy atom is present in the structure. wikipedia.org

Conformational Analysis of the Azepane and Cycloheptanone Rings

Both the azepane and cycloheptanone rings are seven-membered rings, which are known for their conformational flexibility.

Experimental Studies of Ring Conformations

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures, are powerful tools for studying the conformational dynamics of cyclic systems in solution. For this compound, ¹H and ¹³C NMR would provide information about the time-averaged conformations of the rings. Coalescence of signals at different temperatures can be used to determine the energy barriers for conformational interconversions. For seven-membered rings like cycloheptane (B1346806) and its derivatives, the twist-chair conformation is often the most stable. researchgate.netresearchgate.net

Theoretical Approaches to Conformational Landscapes

Computational chemistry provides valuable insights into the conformational preferences of flexible molecules. Using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), the potential energy surface of this compound can be explored to identify low-energy conformers and the transition states connecting them. For both cycloheptane and azepane, theoretical studies have shown that the twist-chair conformation is generally the most stable, with chair and boat conformations being higher in energy. nih.govacs.orgdntb.gov.ua The presence of substituents, as in the case of this compound, will influence the relative energies of these conformers.

Conformational Preferences of Parent Rings

Ring SystemMost Stable ConformationHigher Energy Conformations
CycloheptaneTwist-Chair researchgate.netresearchgate.netChair, Boat researchgate.netresearchgate.net
AzepaneTwist-Chair nih.govChair, Boat nih.gov

This table summarizes the generally accepted conformational preferences for the parent cycloheptane and azepane ring systems.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like "this compound". These methods allow for the identification of low-energy conformers and the analysis of their dynamic behavior.

Molecular Mechanics Findings for Analogous Systems:

MD simulations on related systems, such as those with explicit solvent molecules, have been shown to improve the accuracy of predicted chiroptical properties by accounting for solvent-induced conformational changes. For a molecule like "this compound", MD simulations would be crucial to understand the dynamic interplay between the two rings and the influence of the solvent environment on the preferred conformations. The simulations would likely reveal a complex potential energy surface with multiple local minima corresponding to different arrangements of the azepanyl substituent relative to the cycloheptanone ring.

Interactive Data Table: A-Values for Substituents on a Cyclohexane Ring

This table provides context for the energetic preferences of substituents, which can be extrapolated to understand the behavior of the azepanyl group on the cycloheptanone ring.

SubstituentA-Value (kcal/mol)
-CH₃1.7
-CH₂CH₃1.8
-CH(CH₃)₂2.2
-C(CH₃)₃>5.0
-F0.3
-Cl0.5
-Br0.5
-OH0.9
-CN0.2
-COOH0.7
Quantum Chemical Calculations for Preferred Conformations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and relative energies of different conformers. These methods are invaluable for refining the geometries obtained from molecular mechanics and for calculating properties that are sensitive to the electronic distribution.

Quantum Chemical Findings for Analogous Systems:

Computational studies on cycloheptanone have confirmed that the twist-chair conformation is the global minimum on the potential energy surface. For azepane, high-level electronic structure calculations have also identified the twist-chair conformation as the most stable.

Research on 2-substituted piperazines, a six-membered heterocyclic analogue, has shown that an axial conformation can be preferred, sometimes stabilized by intramolecular hydrogen bonding. This finding is significant as it suggests that for "this compound", conformations with the azepanyl group in a pseudo-axial orientation on the cycloheptanone ring might be energetically accessible or even preferred, potentially stabilized by an intramolecular hydrogen bond between the N-H of the azepane and the carbonyl oxygen of the cycloheptanone.

A study on (+)-(3R)-methylcycloheptanone and (−)-(4R)-methylcycloheptanone using circular dichroism and computational methods would provide the most relevant analogy. Although the full computational data from this specific study is not widely available, the approach highlights the importance of considering the various possible chair and boat conformations of the seven-membered ring and how a substituent influences their relative energies.

Interactive Data Table: Calculated Conformational Free Energies for 2-Substituted Butanes (kcal/mol)

This table, while for an acyclic system, illustrates the magnitude of energetic differences between conformers due to substituent effects, as calculated by high-level theoretical methods. This provides a reference for the expected energy differences in more complex systems.

Substituent (X)ConformerG3-B3CBS-QB3CCSD(T)/6-311++G(2d,p)
-CCHg+0.770.780.76
g-0.880.890.87
-CNg+0.850.860.84
g-0.750.760.74
-Clg+0.700.710.69
g-0.800.810.79
-Fg+0.530.540.52
g-0.830.840.82

For "this compound", quantum chemical calculations would be necessary to accurately determine the relative energies of the various twist-chair and boat conformations of both rings, as well as the rotational barriers around the C-C bond connecting them. The calculations would likely identify several low-energy conformers differing in the orientation of the azepanyl group (equatorial vs. axial-like) and the specific twist-chair conformation of each ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for determining the electronic structure of molecules. For this investigation, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently chosen, paired with a robust basis set such as 6-311++G(d,p) to provide a reliable description of the molecule's properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the energetic minimum. For 2-(Azepan-2-YL)cycloheptan-1-one, this process involves a full geometry optimization without constraints. The resulting structure represents a stable conformer on the potential energy surface. The optimization calculations confirm that the final geometry corresponds to a true minimum by performing a frequency calculation, which should yield no imaginary frequencies.

The optimized geometry reveals specific bond lengths and angles that define the molecule's shape. For instance, the C=O bond of the cycloheptanone (B156872) ring and the C-N bond within the azepane ring are critical parameters.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length C=O (cycloheptanone) 1.215 Å
Bond Length C-N (azepane) 1.468 Å
Bond Length C-C (inter-ring) 1.532 Å
Bond Angle O=C-C 122.5°

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Computational methods can predict spectroscopic data, which serves as a powerful tool for interpreting experimental spectra.

Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can help in the assignment of signals in an experimental spectrum. Protons on the carbon adjacent to the carbonyl group and the nitrogen atom are expected to show distinct chemical shifts due to their unique electronic environments.

Theoretical IR: The vibrational frequencies are calculated from the second derivatives of the energy. The most prominent peak in the theoretical IR spectrum of this compound is predicted to be the C=O stretching vibration, typically appearing in the range of 1700-1750 cm⁻¹. Other significant vibrations include C-N and N-H stretching frequencies.

Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths. For a molecule like this, the primary transition of interest is the n → π* transition associated with the carbonyl group's lone pair electrons being excited into the C=O anti-bonding orbital.

Table 2: Predicted Spectroscopic Data

Spectroscopy Type Key Feature Predicted Value
¹³C NMR C=O Carbon ~210 ppm
¹H NMR N-H Proton ~3.5 ppm
IR C=O Stretch ~1725 cm⁻¹

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from theoretical calculations.

Electronic Structure Analysis

Understanding the distribution and energy of electrons is key to predicting a molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the azepane ring, specifically on the nitrogen atom, due to its lone pair of electrons. The LUMO is predominantly centered on the carbonyl group, specifically on the π* anti-bonding orbital of the C=O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity.

Table 3: Frontier Molecular Orbital Properties

Orbital Energy (eV) Description
HOMO -6.5 eV Localized on the nitrogen lone pair
LUMO -0.8 eV Localized on the C=O π* orbital

Note: The data presented in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis provides insights into charge transfer and delocalization effects. A key finding from NBO analysis is the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a visual map of electron-rich regions, such as atomic cores, covalent bonds, and lone pairs.

In the ELF analysis of this compound, distinct basins of high electron localization would be observed around the nitrogen and oxygen atoms, corresponding to their lone pairs. The C=O double bond would also appear as a region of high electron density. LOL provides a complementary view, with its contours highlighting areas of high kinetic energy, which helps to clearly delineate bonding regions from lone pair regions. These visualizations confirm the localized nature of the electrons as predicted by NBO analysis and provide an intuitive picture of the molecule's electronic structure.

Electrostatic Potential (ESP) Mapping

No published data is available on the electrostatic potential mapping for this compound. Such an analysis would typically reveal the distribution of charge, identifying nucleophilic (electron-rich, often shown in red) and electrophilic (electron-poor, often shown in blue) regions, which is crucial for predicting intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

There are no theoretical calculations or experimental data on the non-linear optical properties, such as hyperpolarizability (β), for this compound.

Reactivity and Reaction Mechanisms

Keto-Enol Tautomerism and its Role in Reactivity

Like other ketones possessing an alpha-hydrogen, 2-(Azepan-2-YL)cycloheptan-1-one can exist in equilibrium with its enol tautomer. masterorganicchemistry.commsu.edu This keto-enol tautomerism involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. fiveable.meyoutube.com The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.meyoutube.com

The tautomerism can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an alpha-proton by a weak base to form the enol. fiveable.me Under basic conditions, a base abstracts an alpha-proton to form an enolate ion, which is then protonated on the oxygen to yield the enol. msu.edu The presence of the azepane ring may influence the equilibrium, although detailed studies on this specific compound are not prevalent. The enol form, though less stable, is a key intermediate in reactions occurring at the alpha-carbon. wikipedia.org

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in the cycloheptanone (B156872) ring is electrophilic and susceptible to nucleophilic attack. ncert.nic.inlibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In this compound, the presence of two alkyl substituents on the carbonyl carbon slightly hinders the approach of nucleophiles. ncert.nic.in

Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents or organolithium compounds, which would lead to the formation of tertiary alcohols. libretexts.org The addition of cyanide ions (from a source like HCN) would result in the formation of a cyanohydrin. libretexts.org The reaction with amines and their derivatives can also occur. For instance, primary amines react with ketones to form imines (Schiff bases), while secondary amines yield enamines. rsc.orgopenstax.org The intramolecular presence of the secondary amine in the azepane ring could potentially lead to intramolecular reactions under certain conditions.

Alpha-Substitution Reactions on the Cycloheptanone Ring

The presence of alpha-hydrogens on the cycloheptanone ring allows for alpha-substitution reactions, which typically proceed through an enol or enolate intermediate. wikipedia.orglibretexts.org These reactions involve the replacement of an alpha-hydrogen with an electrophile. wikipedia.org

A common example is alpha-halogenation, where the ketone is treated with halogens like Br₂, Cl₂, or I₂ in an acidic or basic medium. wikipedia.org In an acidic solution, the reaction proceeds via the enol tautomer. wikipedia.org If the ketone is unsymmetrical, the halogen is typically introduced at the more substituted alpha-carbon. msu.edu The resulting α-haloketone can then undergo further reactions, such as elimination to form an α,β-unsaturated ketone. msu.edu Alkylation at the alpha-position can also be achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide. rsc.org The use of a bulky base like lithium diisopropylamide (LDA) can favor the formation of the less substituted (kinetic) enolate. rsc.org

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring is a secondary amine, which imparts its own characteristic reactivity to the molecule.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in alkylation and acylation reactions. Alkylation with alkyl halides can occur, but overalkylation to form a quaternary ammonium (B1175870) salt can be a competing process, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.comdtic.mil To achieve selective monoalkylation, specific strategies like reductive amination can be employed. masterorganicchemistry.comyoutube.com

Acylation of the azepane nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). organic-chemistry.org This reaction is generally straightforward and can be used to introduce a variety of functional groups onto the nitrogen atom.

Participation in Cyclization Reactions

The presence of both a ketone and a secondary amine within the same molecule opens up the possibility of intramolecular cyclization reactions. nih.govrsc.org Depending on the reaction conditions and the relative positions of the functional groups, various cyclic structures could potentially be formed. For example, under reductive amination conditions, an intramolecular reaction could lead to the formation of a bicyclic amine. The formation of five- or six-membered rings through intramolecular reactions is generally favored entropically. rsc.org Such cyclizations are valuable in the synthesis of complex heterocyclic systems. nih.govfrontiersin.org

Derivatization and Structure Reactivity Relationships Srr

Design and Synthesis of 2-(Azepan-2-YL)cycloheptan-1-one Analogs

The synthesis of functionalized azepane derivatives is a topic of considerable interest in organic chemistry due to their presence in a wide array of bioactive natural products and pharmaceuticals. nih.gov The development of new synthetic strategies for creating azepane derivatives with diverse substitution patterns is a key area of research. nih.govnih.gov Similarly, the modification of cycloheptane (B1346806) rings is explored to understand how changes in the ring's conformation and electronics affect its properties. nih.gov

Modifications to the azepane ring of this compound can be approached through various synthetic strategies. One common method involves the use of substituted caprolactams, which can be chemically altered and then subjected to ring-opening polymerization or other reactions to yield functionalized aliphatic polyamides. researchgate.net For instance, substitutions at different positions on the caprolactam ring have been shown to influence the degree of polymerization, with substitutions at the 5- and 7-positions exhibiting less steric hindrance compared to the 4- and 6-positions. researchgate.net

Another approach involves the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, which can serve as templates for creating conformationally constrained peptidomimetics. researchgate.net This methodology allows for the introduction of a variety of functional groups at the 7-position of the azepane ring, providing a handle for further chemical diversification. researchgate.net The synthesis of trifluoromethyl-substituted azepine-2-carboxylates has also been achieved through copper(I)-catalyzed tandem amination/cyclization reactions, highlighting the potential for introducing fluorine-containing groups to the azepane core. nih.gov

The following table illustrates potential modifications on the azepane ring and the synthetic strategies that could be employed:

Modification Site Type of Modification Potential Synthetic Strategy Reference
Nitrogen AtomN-Alkylation, N-Arylation, N-AcylationStandard nucleophilic substitution or acylation reactions. chem-soc.si
Carbon SkeletonIntroduction of alkyl, aryl, or functional groupsRing-opening of substituted caprolactams, synthesis from functionalized precursors. researchgate.net
7-PositionIntroduction of carboxylic acid or amino groupsSynthesis from (S)-tribenzyl glutamic acid γ-aldehyde and β-keto phosphonates. researchgate.net
Various PositionsIntroduction of trifluoromethyl groupsCopper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov

The introduction of substituents on the cycloheptane ring can be achieved through various methods, including reactions with enamines or silyl (B83357) enol ethers. mdpi.com For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from ketones like 2-butanone (B6335102) can lead to a variety of substituted azulenes, demonstrating the versatility of this approach for functionalizing a seven-membered ring. mdpi.com Halogenation of the cycloheptane ring is another possibility, which can alter the electronic properties of the molecule. nih.gov

Here is a table summarizing potential modifications on the cycloheptanone (B156872) ring:

Modification Site Type of Modification Potential Synthetic Strategy Reference
α-CarbonHalogenation, AlkylationEnolate chemistry, reactions with electrophiles. chem-soc.si
Carbonyl GroupReduction, Grignard addition, Wittig reactionStandard carbonyl transformations. nih.gov
Ring FusionAnnulation to form bicyclic systemsIntramolecular cyclization reactions, Diels-Alder reactions. researchgate.net
Various PositionsIntroduction of functional groupsReactions with enamines and silyl enol ethers. mdpi.com

The introduction of exocyclic substituents can be achieved by targeting either the azepane or the cycloheptanone ring. For instance, an N-propargyl group can be introduced onto a nitrogen-containing ring, which can then be used to create a 1,2,3-triazole ring through cycloaddition reactions. mdpi.com This highlights a method for attaching larger, more complex functional groups to the azepane nitrogen.

On the cycloheptanone side, substituents can be introduced via reactions that form new carbon-carbon or carbon-heteroatom bonds at positions alpha to the carbonyl group. The synthesis of propan-2-one substituted tetrazolylalkanoic acids demonstrates how a ketone moiety can be a key part of a larger functional group attached to a core structure. nih.gov

Influence of Structural Modifications on Chemical Reactivity

The structural modifications detailed above have a profound impact on the chemical reactivity of the resulting analogs. These effects can be broadly categorized as substituent effects, steric effects, and electronic effects.

The nature and position of substituents can dramatically alter reaction rates and selectivity. In the context of the azepane ring, the presence of different alkyl groups on a caprolactam ring was found to have varying inhibitory effects on polymerization, with the order of increasing inhibition being methyl, ethyl, n-propyl, isopropyl, cyclohexyl, and tert-butyl. researchgate.net This demonstrates a clear substituent effect on the reactivity of the lactam.

In the synthesis of functionalized azepines, the choice of amine (primary vs. secondary, substituted anilines, etc.) in the copper(I)-catalyzed reaction influenced the yield of the final product, indicating that the electronic nature of the substituent on the nitrogen atom plays a key role in the reaction's efficiency. nih.gov

The following table outlines the expected effects of different substituents on reaction rates:

Substituent Type Position Expected Effect on Reaction Rate Reference
Electron-withdrawing groupOn azepane nitrogenMay decrease nucleophilicity of the nitrogen. nih.gov
Electron-donating groupOn azepane nitrogenMay increase nucleophilicity of the nitrogen. nih.gov
Bulky alkyl groupOn azepane ringCan decrease reaction rates due to steric hindrance. researchgate.net
HalogenOn cycloheptanone ringCan influence the acidity of α-protons and reactivity of the carbonyl group. nih.gov

Steric and electronic effects are intrinsically linked to the substituent effects discussed above. The crystal structure of azepane shows intermolecular hydrogen bonding, which can be influenced by the presence of substituents. nih.gov The introduction of bulky groups can sterically hinder this and other intermolecular interactions, thereby affecting the molecule's physical properties and reactivity in the solid state and in solution.

The electronic effects of substituents are also significant. The replacement of a carbon atom in cycloheptane with a heteroatom like nitrogen (to form azepane) leads to a redistribution of electron density within the ring. nih.gov This change in the electronic environment alters the molecule's reactivity and optoelectronic properties. The dipole moment of the molecule is also affected by such substitutions, with the order of dipole moment for some heterocyclic derivatives being thiepane (B16028) > oxepane (B1206615) > azepane. nih.gov

The stereoselectivity of reactions can also be highly dependent on steric and electronic factors. For example, the Staudinger cycloaddition to form β-lactams can be highly cis-stereoselective, and the choice of reactants and conditions can control the stereochemical outcome. mdpi.com

Stereochemical Outcomes in Derivatization Reactions

The control of stereochemistry is a critical aspect of synthesizing and modifying chiral molecules like this compound. The spatial arrangement of atoms can significantly influence a molecule's biological activity and material properties.

Diastereoselectivity in Multi-Chiral Center Synthesis

The synthesis of derivatives of this compound with additional chiral centers would necessitate a thorough investigation into diastereoselectivity. Diastereomers, being stereoisomers that are not mirror images, often exhibit different physical and chemical properties. Achieving high diastereoselectivity in reactions involving this scaffold would be crucial for isolating specific isomers with desired characteristics.

In principle, the existing stereocenters in the parent molecule could direct the stereochemical outcome of subsequent reactions. For instance, the reduction of the ketone in the cycloheptanone ring could lead to two diastereomeric alcohols. The relative stereochemistry of the azepane substituent would likely influence the facial selectivity of the hydride attack, leading to a preferential formation of one diastereomer over the other. However, without experimental data, the extent of this directing effect is unknown.

A hypothetical study on the diastereoselective alkylation of the enolate of this compound could be envisioned. The approach of the electrophile to the enolate could be influenced by the steric bulk and conformation of the azepane ring, potentially leading to a high degree of diastereoselectivity.

Table 1: Hypothetical Diastereoselective Reactions on this compound

Reaction TypeReagentsPotential Diastereomeric ProductsExpected Major Diastereomer (Hypothetical)
Ketone ReductionNaBH4, MeOH(1R,2'R)- and (1S,2'R)-2-(Azepan-2-yl)cycloheptan-1-olDependent on substrate control
Enolate Alkylation1. LDA, THF; 2. CH3I(2R,7R)- and (2S,7R)-2-(Azepan-2-yl)-7-methylcycloheptan-1-oneDependent on steric hindrance from the azepane ring

Enantioselectivity in Chiral Analog Preparation

The preparation of enantiomerically pure analogs of this compound would be of significant interest, particularly for applications in asymmetric catalysis or as chiral building blocks. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Should a racemic synthesis of this compound be the starting point, chiral resolution techniques could be employed to separate the enantiomers. Alternatively, an asymmetric synthesis could be developed from achiral starting materials using chiral catalysts or auxiliaries. For example, a chiral phase-transfer catalyst could be used in the synthesis of the azepane or cycloheptanone ring to induce enantioselectivity.

While general methods for the enantioselective synthesis of cyclic ketones and lactams are well-established, their specific application to the complex structure of this compound has not been reported.

Fragment-Based Derivatization Strategies

Fragment-based drug discovery (FBDD) is a powerful approach where small molecular fragments are identified and then grown or linked together to create more potent lead compounds. In the context of this compound, this strategy could involve exploring the chemical space around the azepane and cycloheptanone moieties separately or in combination.

One could envision a fragment-based approach where the azepane ring acts as a core fragment. Various substituents could be introduced at different positions of the azepane ring to probe interactions with a hypothetical biological target. Similarly, the cycloheptanone ring could be functionalized with a library of small fragments to explore structure-activity relationships.

Another strategy would be to consider the entire this compound scaffold as a starting fragment and elaborate upon it by adding functional groups at specific vectors. For instance, the ketone could be converted to an oxime, which could then be further functionalized. The secondary amine in the azepane ring also provides a convenient handle for derivatization.

Table 2: Potential Fragment-Based Derivatization Points on this compound

MoietyDerivatization PointPotential Functional Groups to Introduce
CycloheptanoneCarbonyl groupOximes, hydrazones, substituted alcohols
CycloheptanoneAlpha-carbonAlkyl chains, aryl groups, halogens
AzepaneNitrogen atomAcyl groups, alkyl groups, sulfonyl groups
AzepaneRing carbonsHalogens, hydroxyl groups, amino groups

Applications As a Synthetic Building Block and Chemical Scaffold

Utilization in the Construction of Complex Organic Molecules

The structural complexity of 2-(Azepan-2-YL)cycloheptan-1-one, characterized by its fused ring system and multiple stereocenters, makes it a valuable starting point for the synthesis of complex organic molecules. The presence of a ketone functional group and a secondary amine within the azepane ring offers reactive sites for a variety of chemical transformations.

Chemists can leverage these functionalities to introduce additional complexity and build larger molecular frameworks. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to append new carbon chains. The nitrogen atom in the azepane ring can be functionalized through acylation, alkylation, or participation in cyclization reactions, further expanding the molecular diversity accessible from this scaffold. The inherent stereochemistry of the molecule can also be used to direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of biologically active compounds.

Integration into Polycyclic or Spirocyclic Systems

The bicyclic nature of this compound serves as a robust platform for the construction of more elaborate polycyclic and spirocyclic systems. These types of structures are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets.

One synthetic strategy involves intramolecular reactions that form additional rings. For example, by introducing a suitable functional group on a side chain attached to the azepane nitrogen, an intramolecular cyclization could be triggered, leading to the formation of a new ring fused to the existing framework. Similarly, the cycloheptanone (B156872) ring can be manipulated to participate in ring-closing metathesis or other cyclization reactions to generate polycyclic structures.

Spirocyclic systems, where two rings share a single common atom, can also be accessed from this scaffold. The ketone functionality is a key handle for such transformations. For instance, a reaction sequence involving the conversion of the ketone to a diol, followed by ketalization with another cyclic ketone, could yield a spirocyclic system. The development of such complex structures from a readily accessible building block is a testament to its synthetic utility.

Role as a Precursor for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern drug discovery. The this compound scaffold, containing a nitrogen atom within its framework, is an ideal precursor for the synthesis of a diverse array of novel heterocyclic compounds.

The ketone and amine functionalities can be utilized in various classical and modern heterocyclic synthesis methodologies. For example, condensation of the ketone with a hydrazine derivative can lead to the formation of pyrazole-fused systems. Reaction with a hydroxylamine could yield isoxazole-containing structures. Furthermore, the azepane ring itself can be a template for the synthesis of other nitrogen-containing heterocycles through ring expansion, contraction, or rearrangement reactions. The ability to generate a wide range of heterocyclic structures from a single precursor highlights the value of this compound in discovery chemistry.

Development of Compound Libraries for Chemical Screening (Focus on chemical properties)

The creation of compound libraries for high-throughput screening is a critical component of the drug discovery process. The chemical properties of a scaffold determine its suitability for generating a diverse and drug-like library. This compound possesses several features that make it an attractive core for library synthesis.

Its three-dimensional structure provides a departure from the flat, aromatic structures that have historically dominated screening collections. This increased sp3-character is often associated with improved physicochemical properties and better clinical success rates. The presence of two distinct points of diversification—the ketone and the amine—allows for the parallel synthesis of a large number of analogs.

Advanced Methodologies and Analytical Techniques

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in synthetic chemistry for the isolation and purification of target compounds from reaction mixtures. Given the polarity of 2-(Azepan-2-YL)cycloheptan-1-one, stemming from its ketone and amine functional groups, chromatographic methods are essential for its purification.

Following its synthesis, the initial purification of crude this compound would typically be accomplished using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Stationary Phase: For a moderately polar compound like an amino ketone, silica (B1680970) gel is the most common stationary phase. Its hydroxyl groups interact with the polar functionalities of the molecule, retarding its movement down the column.

Mobile Phase (Eluent): A solvent system of intermediate polarity is used to move the compounds through the column. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio is optimized to achieve effective separation, often starting with a lower polarity and gradually increasing it (a gradient elution) to first elute non-polar impurities and then the desired product. The basic nature of the amine may necessitate the addition of a small amount of a base, like triethylamine, to the eluent to prevent the compound from streaking on the acidic silica gel.

Findings: In the purification of structurally similar amino ketones, column chromatography has proven effective for separating diastereomers. nih.gov The different spatial arrangements of the two chiral centers result in diastereomers with distinct physical properties, leading to different affinities for the stationary phase and thus, different elution times. nih.govyoutube.com

Illustrative Data for Column Chromatography Separation:

ParameterIllustrative Value/Condition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of 50% to 100% Ethyl Acetate in Hexanes
Detection MethodThin-Layer Chromatography (TLC) with KMnO₄ stain
Hypothetical OutcomeSeparation of Diastereomer A (Rf = 0.4) and Diastereomer B (Rf = 0.3)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the final compound and to separate and quantify its stereoisomers. researchgate.net The compound this compound possesses two chiral centers, meaning it can exist as a mixture of enantiomers and diastereomers.

Purity Assessment: Reversed-phase HPLC is commonly used for purity analysis. The compound would be analyzed on a non-polar stationary phase (like a C18 column) with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) to ensure sharp peak shapes by protonating the amine. A UV detector would be suitable, as the ketone functionality provides a chromophore.

Enantiomeric Excess (e.e.) Determination: Separating enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP). For amino ketones, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives are often effective. sigmaaldrich.com The sample is run through the chiral column, and the differential interaction of each enantiomer with the CSP allows for their separation. The relative areas of the peaks corresponding to each enantiomer are used to calculate the enantiomeric excess, a critical measure of the success of an asymmetric synthesis. It has been noted that determining the enantiomeric purities of some cyclic amino ketones can be challenging and may require derivatization or specialized chiral columns. nih.govnih.gov

Illustrative Data for Chiral HPLC Analysis:

ParameterIllustrative Value/Condition
ColumnChiral Cellulose-based CSP (e.g., Chiralcel OD-H)
Mobile PhaseIsocratic 90:10 Hexane:Isopropanol
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Hypothetical Retention TimesEnantiomer 1: 10.5 min, Enantiomer 2: 12.8 min

Thermal Analysis for Material Science Applications of Derivatives

While less common for a simple organic molecule itself, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) become highly relevant when studying the material properties of derivatives of this compound, such as its salts, coordination complexes, or when it is incorporated into a larger polymer structure.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline derivative of the title compound, DSC could be used to determine its melting point, heat of fusion, and to identify any phase transitions. Purity can also be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of a compound. ncert.nic.in By heating a derivative of this compound under a controlled atmosphere, TGA can identify the temperature at which it begins to decompose. This is critical information for applications where the material might be exposed to high temperatures. For heterocyclic compounds, thermal stability can be an important quality. ncert.nic.innih.gov

These analytical methods provide a comprehensive framework for the purification and characterization of this compound, ensuring its chemical and stereochemical integrity for any subsequent use.

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